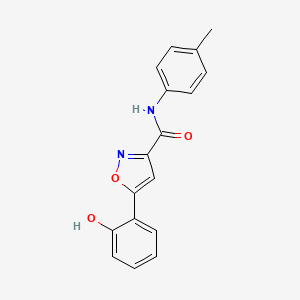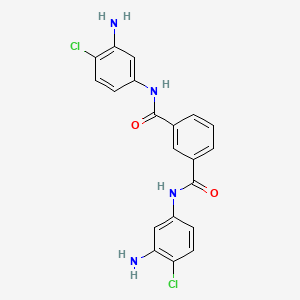
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells.
作用機序
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide inhibits the activity of NAE by binding to the enzyme and preventing the transfer of NEDD8 to its target proteins. This leads to the accumulation of NEDD8-conjugated proteins, which in turn activates the CRL E3 ubiquitin ligase complex. The activated CRL complex then targets various proteins for degradation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have potent anti-tumor activity in various preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of NAE and activating the CRL E3 ubiquitin ligase complex. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has also been shown to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and proteasome inhibitors.
実験室実験の利点と制限
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has several advantages as a research tool. It is a highly specific inhibitor of NAE, and its activity can be easily measured using various biochemical assays. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide is also commercially available and has been extensively studied in preclinical models of cancer. However, there are also some limitations to its use in lab experiments. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, its potency can vary depending on the cell type and experimental conditions, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide treatment in cancer patients. Additionally, there is ongoing research on the use of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Overall, 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has shown great promise as a potential therapeutic agent for cancer and other diseases, and further research is needed to fully understand its mechanism of action and clinical potential.
合成法
The synthesis of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylphenylamine to form an intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring, followed by the reaction with 2-hydroxybenzaldehyde to produce the final product. The synthesis of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been optimized to achieve high yields and purity, and the compound is now commercially available for research purposes.
科学的研究の応用
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of NAE, which in turn leads to the accumulation of NEDD8-conjugated proteins and the activation of the cullin-RING ligase (CRL) E3 ubiquitin ligase complex. This results in the degradation of various proteins involved in cell cycle regulation, DNA damage response, and other cellular processes.
特性
IUPAC Name |
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)18-17(21)14-10-16(22-19-14)13-4-2-3-5-15(13)20/h2-10,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKTMVSSUWMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)
![[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate](/img/structure/B6040818.png)
![{2-[(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6040822.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6040839.png)
![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)
![2-{3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-3-oxopropyl}-5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazole](/img/structure/B6040851.png)
![2-{4-[(2,2-dimethylmorpholin-4-yl)methyl]phenyl}-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6040859.png)
![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)
![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)
![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)